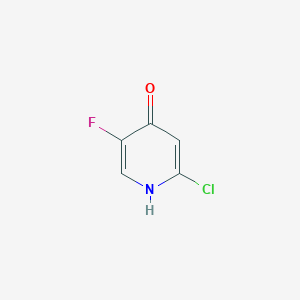

2-Chloro-5-fluoropyridin-4-OL

Descripción

BenchChem offers high-quality 2-Chloro-5-fluoropyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoropyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESOMTJUSDACSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-96-4 | |

| Record name | 2-Chloro-5-fluoropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-fluoropyridin-4-ol

2-Chloro-5-fluoropyridin-4-ol is a halogenated pyridinol derivative that has emerged as a significant building block for researchers in organic synthesis and medicinal chemistry. Its unique trifunctional architecture—featuring a reactive chlorine atom, a modulating fluorine atom, and a versatile hydroxyl group on a pyridine scaffold—offers multiple avenues for chemical modification. The pyridine ring, being electron-deficient, provides a distinct reactive profile compared to its benzene analogs. This guide provides an in-depth analysis of the core chemical properties, reactivity, and synthetic utility of 2-Chloro-5-fluoropyridin-4-ol, offering field-proven insights for its application in complex molecule synthesis and drug discovery programs.

PART 1: Core Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical entity are critical for predicting its behavior and for the practical design of experiments. While extensive peer-reviewed data for this specific molecule is not abundant, its core properties can be reliably predicted and are supported by data from chemical suppliers.

Key Chemical Data

A summary of the essential physicochemical data for 2-Chloro-5-fluoropyridin-4-ol is presented below. This data is foundational for any experimental work, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source/Note |

| Molecular Formula | C₅H₃ClFNO | [1] |

| Molecular Weight | 147.54 g/mol | [2] |

| CAS Number | 1196153-96-4 | [1] |

| Appearance | Typically an off-white to light yellow solid | Supplier Data |

| pKa (Predicted) | ~8.5-9.5 (for the pyridinol proton) | Based on similar structures |

| Tautomerism | Exists in equilibrium with 2-Chloro-5-fluoro-1H-pyridin-4-one | Inherent property |

Structural and Spectroscopic Insights

Tautomerism: A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In the case of 2-Chloro-5-fluoropyridin-4-ol, this equilibrium with 2-Chloro-5-fluoro-1H-pyridin-4-one can be influenced by the solvent, pH, and temperature. This duality is crucial as it can affect the molecule's reactivity, particularly at the hydroxyl/amine site.

Spectroscopic Analysis: While specific spectra for this compound are primarily available through commercial suppliers[3], standard analytical techniques are used for its characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons, with the C-F and C-Cl bonds causing characteristic shifts and splitting patterns.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

PART 2: Synthesis and Reactivity Profile

The synthetic utility of 2-Chloro-5-fluoropyridin-4-ol stems from its predictable reactivity at three distinct positions. The chlorine at the C2 position is primed for nucleophilic substitution and cross-coupling, the fluorine at C5 modulates electronic properties, and the hydroxyl group at C4 offers another handle for derivatization.

Synthetic Approaches

The synthesis of substituted pyridinols like this often involves multi-step sequences. A common strategy involves the construction of a polysubstituted pyridine ring followed by targeted modifications. For instance, a plausible route could start from a readily available dichlorofluoropyridine, followed by selective hydrolysis or displacement of one chlorine atom to install the hydroxyl group[4].

Core Reactivity: A Trifecta of Opportunities

The molecule's reactivity is dominated by the interplay of its functional groups on the electron-deficient pyridine ring. The chlorine at the C2 position is the most labile site for substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards SNAr due to the electron-withdrawing effects of the ring nitrogen and the halogen substituents. This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functional groups[5][6]. The reaction typically proceeds under basic conditions and is often accelerated by heating.

-

Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds by reacting the C-Cl bond with boronic acids or their esters[7][8][9]. This reaction is fundamental to building biaryl structures, which are common motifs in pharmaceuticals. Success in coupling less reactive aryl chlorides often requires the use of specialized catalysts with bulky, electron-rich phosphine ligands[10].

-

Reactions at the Hydroxyl Group: The pyridinol hydroxyl group can undergo standard reactions such as O-alkylation with alkyl halides or O-acylation with acid chlorides or anhydrides. These modifications are useful for altering the solubility and pharmacokinetic properties of derivative compounds.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The inclusion of chlorine and fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[11].

2-Chloro-5-fluoropyridin-4-ol serves as a versatile scaffold for building more complex drug candidates. The ability to sequentially or orthogonally functionalize the C2 and C4 positions allows for the rapid generation of compound libraries for screening. For example, related 2-chloropyrimidine and 2-chloropyridine moieties are integral components of numerous clinical candidates, including kinase inhibitors and G-protein-coupled receptor (GPR119) agonists[12][13]. The strategic placement of the fluorine atom can block metabolic oxidation at that position and modulate the pKa of the molecule, which are key considerations in drug design.

PART 4: Experimental Protocols and Handling

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following section details a robust, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction, a common and critical transformation for this class of compounds.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the coupling of challenging aryl chlorides and serves as an excellent starting point for optimization[10][14].

Objective: To synthesize 2-(Aryl)-5-fluoropyridin-4-ol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloro-5-fluoropyridin-4-ol (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-fluoropyridin-4-ol, the arylboronic acid, anhydrous K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

-

Inerting the System: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst degradation and ensures high catalytic turnover.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction vial via syringe. Causality: Degassing the solvent further protects the catalyst. The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step.

-

Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions are mandatory. Based on safety data for structurally similar compounds like 2-chloro-5-fluoropyridine, 2-Chloro-5-fluoropyridin-4-ol should be handled with care.

-

Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[15][16][17].

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[18].

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere to prevent degradation[19].

Conclusion

2-Chloro-5-fluoropyridin-4-ol is a high-value synthetic intermediate whose chemical properties are defined by the orchestrated reactivity of its chloro, fluoro, and hydroxyl functional groups. A thorough understanding of its tautomeric nature, susceptibility to nucleophilic aromatic substitution, and utility in modern cross-coupling reactions allows researchers to strategically incorporate this scaffold into complex molecular designs. The protocols and insights provided in this guide serve as a validated foundation for leveraging the full synthetic potential of this versatile building block in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-ol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

Sources

- 1. 1196153-96-4|2-Chloro-5-fluoropyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1196153-96-4 | 2-Chloro-5-fluoropyridin-4-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]

- 13. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. volochem.com [volochem.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. downloads.ossila.com [downloads.ossila.com]

- 19. 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE CAS#: 155-12-4 [m.chemicalbook.com]

2-Chloro-5-fluoropyridin-4-OL synthesis pathway

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 2-Chloro-5-fluoropyridin-4-ol

**Executive Summary

2-Chloro-5-fluoropyridin-4-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry due to the prevalence of such scaffolds in active pharmaceutical ingredients (APIs). The unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a hydroxyl group—imparts specific electronic and binding properties that are highly sought after in drug design. This guide presents a comprehensive, logically derived synthetic pathway for 2-Chloro-5-fluoropyridin-4-ol. Lacking a single, established public-domain procedure, this document constructs a robust, multi-step synthesis based on well-precedented and analogous reactions in heterocyclic chemistry. The proposed route begins with readily available starting materials and proceeds through a key fluorinated β-ketoester intermediate, followed by a cyclocondensation to form the pyridine ring, and concludes with a regioselective chlorination. This guide provides detailed mechanistic explanations, step-by-step experimental protocols, and addresses the critical challenge of pyridinone-pyridinol tautomerism inherent to the target molecule.

Introduction: Significance and Synthetic Challenges

Fluorine and chlorine-containing heterocycles are cornerstone structural motifs in modern pharmaceuticals. The incorporation of a fluorine atom can drastically alter a molecule's metabolic stability, lipophilicity, and binding affinity, while a chlorine atom often serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.[1][2] The target molecule, 2-Chloro-5-fluoropyridin-4-ol, combines these features with a pyridin-4-ol core, a structure known for its hydrogen bonding capabilities.

The synthesis of polysubstituted pyridines, however, is not without its challenges. Key difficulties include:

-

Regiocontrol: Introducing multiple, different substituents onto the pyridine ring at specific positions requires careful strategic planning.

-

Precursor Availability: The synthesis often relies on the availability of specifically functionalized acyclic precursors.

-

Tautomerism: The final product exists as a tautomeric mixture of 2-Chloro-5-fluoropyridin-4-ol and 2-Chloro-5-fluoro-1H-pyridin-4-one. This equilibrium is sensitive to solvent and pH and significantly complicates purification and characterization.[3]

This guide addresses these challenges by proposing a pathway designed for efficiency and control, drawing upon established principles of heterocyclic synthesis.[4][5][6]

Retrosynthetic Analysis

A logical pathway to the target molecule can be devised by working backward from the final product. The retrosynthesis identifies key bond disconnections and strategic intermediates, simplifying the synthetic problem.

Caption: Retrosynthetic analysis of 2-Chloro-5-fluoropyridin-4-ol.

This analysis suggests a three-stage forward synthesis:

-

Fluorination: Introduction of the fluorine atom onto a commercially available β-ketoester.

-

Cyclocondensation: Formation of the 5-fluoropyridin-4-one ring system.

-

Chlorination: Introduction of the chlorine atom at the C2 position to yield the final product.

Proposed Synthetic Pathway and Experimental Protocols

This section details the forward synthesis, providing the scientific rationale and step-by-step protocols for each transformation.

Part 1: Synthesis of Key Precursor: Ethyl 2-fluoro-3-oxobutanoate

Causality and Mechanistic Rationale: The synthesis begins with the α-fluorination of ethyl acetoacetate. This reaction is best achieved using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The reaction proceeds via the enolate of ethyl acetoacetate, which acts as a nucleophile, attacking the electrophilic fluorine source. The use of a mild base or polar solvent can facilitate the formation of the enolate. This step is critical as it cleanly and efficiently installs the required fluorine atom at the outset.

Experimental Protocol: Electrophilic Fluorination

-

To a stirred solution of ethyl acetoacetate (1.0 eq.) in acetonitrile (MeCN, 0.2 M) at room temperature, add Selectfluor® (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure Ethyl 2-fluoro-3-oxobutanoate.

Part 2: Ring Formation - Synthesis of 5-Fluoropyridin-4-one

Causality and Mechanistic Rationale: The formation of the pyridin-4-one ring is achieved through a cyclocondensation reaction.[7][8] A robust method involves reacting the fluorinated β-ketoester with an enaminone intermediate, which can be formed in situ. Reacting Ethyl 2-fluoro-3-oxobutanoate with dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enamino-ketoester. Subsequent treatment with an ammonia source (e.g., ammonium acetate) in a protic solvent like acetic acid will trigger cyclization and dehydration to form the stable aromatic pyridin-4-one ring system.

Caption: Two-step, one-pot synthesis of the pyridin-4-one core.

Experimental Protocol: Cyclocondensation

-

In a round-bottom flask, dissolve Ethyl 2-fluoro-3-oxobutanoate (1.0 eq.) in toluene (0.5 M).

-

Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) to the solution.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the formation of the enaminone intermediate by TLC.

-

Cool the reaction mixture to approximately 80 °C.

-

Add ammonium acetate (NH₄OAc) (3.0 eq.) and glacial acetic acid (AcOH) (2.0 volumes).

-

Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

-

After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with diethyl ether or ethanol to induce crystallization.

-

Collect the solid product, 5-Fluoropyridin-4-one, by filtration and dry under vacuum. The product can be used in the next step without further purification if purity is sufficient.

Part 3: Final Chlorination - Synthesis of 2-Chloro-5-fluoropyridin-4-ol

Causality and Mechanistic Rationale: The final step is the introduction of a chlorine atom at the C2 position of the pyridin-4-one ring. This transformation is commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a base or phase-transfer catalyst.[9] The reaction proceeds by activation of the pyridinone carbonyl (in its tautomeric hydroxyl form), followed by nucleophilic attack by chloride. The electron-rich nature of the pyridin-4-ol tautomer directs chlorination to the activated C2 position.

Experimental Protocol: Chlorination

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a flask charged with 5-Fluoropyridin-4-one (1.0 eq.), slowly add phosphorus oxychloride (POCl₃) (5.0-10.0 eq.).

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq.) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (a more nonpolar spot should appear for the product).

-

Cool the reaction mixture to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.

-

Neutralize the acidic solution by the slow addition of a solid base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH is ~7-8.

-

Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to obtain the final product, 2-Chloro-5-fluoropyridin-4-ol.

Summary of Physicochemical and Yield Data

The following table summarizes the expected characteristics and target yields for the key compounds in this synthetic pathway. Data is estimated based on analogous structures.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Form | Target Yield (%) |

| Ethyl 2-fluoro-3-oxobutanoate | C₆H₉FO₃ | 148.13 | Colorless Liquid | 75-85% |

| 5-Fluoropyridin-4-one | C₅H₄FNO | 113.09 | Off-white Solid | 60-70% |

| 2-Chloro-5-fluoropyridin-4-ol | C₅H₃ClFNO | 147.54 | White to Tan Solid | 65-75% |

Discussion: The Critical Role of Tautomerism

A crucial aspect for any scientist working with this molecule is understanding the tautomeric equilibrium between the pyridin-4-ol (aromatic alcohol) form and the pyridin-4-one (amide) form.

Caption: Tautomeric equilibrium of the target molecule. (Note: Generic structures used for illustration)

In most solvents, the pyridin-4-one tautomer is significantly favored due to the stability of the amide-like system.[3] This has practical consequences:

-

Characterization: NMR spectra will reflect the dominant tautomer. For example, in the ¹H NMR spectrum, the pyridin-4-one will show an N-H proton, which will be absent in the pyridin-4-ol form.

-

Purification: The two tautomers have very similar polarities, making chromatographic separation impossible.[3] Purification techniques like recrystallization isolate the compound as a whole, which will re-equilibrate in solution.

-

Reactivity: While the pyridin-4-one is the major species in equilibrium, reactions can proceed through the more reactive minor pyridin-4-ol tautomer, as seen in the chlorination step with POCl₃.

Conclusion

This technical guide outlines a robust and scientifically grounded three-stage synthetic pathway to 2-Chloro-5-fluoropyridin-4-ol. By leveraging a logical retrosynthetic analysis, the proposed route employs well-established transformations—electrophilic fluorination, cyclocondensation, and chlorination—to construct this valuable heterocyclic building block from simple precursors. This document provides researchers and drug development professionals with the detailed protocols and mechanistic understanding necessary to approach the synthesis of this and related polysubstituted pyridines, while also highlighting the critical practical considerations of tautomerism.

References

-

Ningbo Innopharmchem Co., Ltd. (2025). 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Available at: [Link]

-

ACS Publications. (n.d.). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.

-

Pipzine Chemicals. (n.d.). 3-Fluoro-4-hydroxypyridine. Available at: [Link]

-

ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]

- Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.

-

PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

ResearchGate. (n.d.). Traditional pyridin‐4‐one synthesis strategies; Reaction of NH‐substituted enaminones. Available at: [Link]

-

International Journal of Research in Pharmacy and Science. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Characterization of GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Introduction

In the landscape of oncology drug discovery, the precise targeting of key regulatory proteins in signaling pathways is paramount. Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1), has emerged as a critical negative regulator of the DNA damage response (DDR) and a suppressor of the p53 tumor suppressor pathway.[1] Its recurrent amplification and overexpression in a multitude of human cancers have solidified its status as a high-value therapeutic target. This guide provides a comprehensive technical overview of GSK2830371, a first-in-class, potent, and highly selective allosteric inhibitor of Wip1.

It is important to note that while the CAS number 1196153-96-4 is associated with GSK2830371 in much of the scientific and commercial literature, some chemical suppliers link this CAS number to the compound 2-Chloro-5-fluoropyridin-4-ol. For the purposes of this guide, and in alignment with the significant body of research on its biological activity, CAS number 1196153-96-4 will refer to GSK2830371.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, mechanism of action, analytical characterization, and biological activity of GSK2830371. The information presented herein is synthesized from peer-reviewed literature and technical data sheets to ensure scientific integrity and practical applicability.

Physicochemical and Structural Characteristics

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its unique structure facilitates a novel allosteric inhibition mechanism, conferring high selectivity for Wip1.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥97% | |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | |

| Storage | Store at -20°C for long-term stability | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 distinguishes itself from traditional competitive inhibitors by binding to an allosteric site on the Wip1 phosphatase. This binding site is located in a "flap" subdomain, a region that is unique to PPM1D, which explains the compound's remarkable selectivity over other phosphatases.[1] This allosteric interaction locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[1]

The primary consequence of Wip1 inhibition by GSK2830371 is the hyper-activation of the p53 signaling pathway. By preventing the dephosphorylation of key proteins in the DNA damage response cascade, GSK2830371 leads to the increased phosphorylation and stabilization of p53 and other critical mediators like Chk2 and ATM. This, in turn, upregulates p53 target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Interestingly, treatment with GSK2830371 has also been shown to induce the ubiquitin-mediated degradation of the Wip1 protein itself, providing a dual mechanism for pathway inhibition.

Caption: GSK2830371 allosterically inhibits Wip1, leading to p53 activation.

Analytical Characterization

The identity and purity of GSK2830371 are typically confirmed using a combination of standard analytical techniques. Commercial suppliers often provide certificates of analysis with data from the following methods.

High-Performance Liquid Chromatography (HPLC)

Purity is commonly assessed by reverse-phase HPLC. While specific conditions may vary, a typical analysis would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Purity: ≥97% is generally reported for commercially available GSK2830371.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of GSK2830371. Electrospray ionization (ESI) is a common technique for this molecule. The expected monoisotopic mass can be calculated and compared with the observed m/z value.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 462.18 | Typically within ± 0.2 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum of GSK2830371 will show characteristic peaks corresponding to the different protons in the molecule. While a detailed spectral assignment is beyond the scope of this guide without access to raw data and further 2D NMR experiments, the overall pattern of signals and their integrations should be consistent with the known structure.

Experimental Protocols

The following are representative protocols for in vitro and cellular assays to characterize the activity of GSK2830371.

In Vitro Wip1 Phosphatase Inhibition Assay

This assay directly measures the ability of GSK2830371 to inhibit the enzymatic activity of recombinant Wip1.

Principle: A fluorogenic phosphatase substrate, such as fluorescein diphosphate (FDP), is used. Dephosphorylation by Wip1 generates a fluorescent signal, which is quenched in the presence of an inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.

-

Recombinant human Wip1 (PPM1D) enzyme.

-

Fluorescein diphosphate (FDP) substrate.

-

GSK2830371 stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of assay buffer.

-

Add 1 µL of GSK2830371 at various concentrations (typically a serial dilution).

-

Add 25 µL of recombinant Wip1 enzyme (final concentration ~1 nM).

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of FDP substrate (final concentration ~10 µM).

-

Incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Normalize the data to the positive control (DMSO vehicle).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using a non-linear regression analysis (four-parameter logistic fit).

-

Expected Outcome: GSK2830371 exhibits a potent inhibitory effect on Wip1 with a reported IC₅₀ of approximately 6 nM.

Caption: Workflow for the in vitro Wip1 phosphatase inhibition assay.

Cellular Assay: Western Blot Analysis of p53 Phosphorylation

This assay assesses the on-target effect of GSK2830371 in a cellular context by measuring the phosphorylation of a key Wip1 substrate, p53.

Principle: Cancer cells with wild-type p53 (e.g., MCF-7 breast cancer cells) are treated with GSK2830371. Inhibition of Wip1 is expected to lead to an increase in the phosphorylation of p53 at Serine 15.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with various concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Expected Outcome: Treatment with GSK2830371 should result in a dose-dependent increase in the level of phospho-p53 (Ser15) relative to total p53.

Biological Activity and Preclinical Data

GSK2830371 has demonstrated significant anti-proliferative activity in a range of cancer cell lines, particularly those with wild-type p53 and/or amplification of the PPM1D gene.

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |

| MCF-7 | Breast Cancer | ~0.5 µM (colony formation) | |

| DOHH2 | B-cell Lymphoma | ~24 nM - 2.2 µM (viability) |

In vivo studies using xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth. However, a key challenge identified for this compound is its poor pharmacokinetic profile, characterized by a short half-life, which necessitates frequent and high dosing to achieve a sustained therapeutic effect.[1] This has limited its clinical development, but it remains an invaluable tool for preclinical research into the therapeutic potential of Wip1 inhibition.

Conclusion

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase that has been instrumental in validating Wip1 as a therapeutic target in oncology. Its well-characterized mechanism of action, involving the activation of the p53 pathway, provides a strong rationale for its use in preclinical studies. While its pharmacokinetic limitations have posed challenges for clinical translation, GSK2830371 continues to be a critical research tool for elucidating the complex roles of Wip1 in cancer biology and for the development of next-generation PPM1D inhibitors with improved drug-like properties. This guide has provided a comprehensive overview of its characterization, from its fundamental physicochemical properties to its application in cellular and in vivo models, to aid researchers in its effective utilization.

References

-

Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

-

Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(2), 259–269. [Link]

-

Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(13), 15632–15651. [Link]

-

Lu, X., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3848. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-Chloro-5-fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-fluoropyridin-4-ol (CAS No. 1196153-96-4) is a halogenated pyridine derivative of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block stems from the unique electronic properties conferred by the chloro, fluoro, and hydroxyl substituents on the pyridine ring. These functional groups provide multiple reaction sites for diversification and fine-tuning of molecular properties, making it a valuable scaffold in drug discovery programs.

A comprehensive understanding of the spectroscopic characteristics of 2-Chloro-5-fluoropyridin-4-ol is fundamental for its synthesis, quality control, and the structural elucidation of its downstream products. This guide provides an in-depth analysis of its expected spectroscopic data, drawing upon established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this document presents a robust, predicted spectroscopic profile based on data from closely related structural analogs and first-principle analysis. This approach offers a validated framework for researchers working with this molecule.

A critical consideration for 2-Chloro-5-fluoropyridin-4-ol is its existence in a tautomeric equilibrium with its pyridone form, 2-Chloro-5-fluoro-1H-pyridin-4-one.[3] This equilibrium can be influenced by the solvent, pH, and temperature, and will have a significant impact on the observed spectroscopic data. This guide will address the signatures of both tautomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Chloro-5-fluoropyridin-4-ol in solution. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, including through-bond and through-space correlations, allows for unambiguous assignment of all atoms in the molecule.

A. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-5-fluoropyridin-4-ol is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The key to interpretation lies in the chemical shifts (δ) and the spin-spin coupling constants (J), which are influenced by the electronic effects of the substituents and the tautomeric form present.

Tautomeric Forms and Their ¹H NMR Signatures:

Caption: Tautomeric equilibrium of 2-Chloro-5-fluoropyridin-4-ol.

Predicted Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 6.5 - 6.8 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 | Shielded by the adjacent -OH group. Coupled to both the fluorine at C5 and the proton at C6. |

| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) | ⁴J(H,F) ≈ 4-6, ⁴J(H,H) ≈ 2-3 | Deshielded by the electronegative nitrogen and chlorine. Coupled to the fluorine at C5 and the proton at C3. |

| OH/NH | 5.0 - 12.0 | Broad singlet (br s) | - | Chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Expertise & Experience: Causality Behind Predictions

-

Chemical Shifts: The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen deshields the adjacent H-6 proton, pushing it downfield. Conversely, the electron-donating character of the hydroxyl group (in the pyridinol form) or the amide-like character of the pyridone form will shield the H-3 proton, shifting it upfield.

-

Coupling Constants: The magnitude of the fluorine-proton coupling constants (J-HF) is crucial for assignment. Generally, ³J-HF coupling (H-3 to F-5) is larger than ⁴J-HF coupling (H-6 to F-5).

B. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are highly sensitive to the electronic environment and the presence of the fluorine atom will introduce characteristic C-F couplings.

Predicted Data Summary:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹J(C,F), ²J(C,F), etc.) | Rationale |

| C-2 | 148 - 152 | ²J(C,F) ≈ 15-25 Hz | Attached to electronegative chlorine and nitrogen, resulting in a downfield shift. |

| C-3 | 105 - 110 | ²J(C,F) ≈ 4-8 Hz | Shielded by the adjacent hydroxyl/carbonyl group. |

| C-4 | 160 - 165 | ³J(C,F) ≈ 2-5 Hz | Deshielded due to attachment to the oxygen atom. |

| C-5 | 155 - 160 | ¹J(C,F) ≈ 230-250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and a downfield shift. |

| C-6 | 140 - 145 | ³J(C,F) ≈ 10-15 Hz | Deshielded by the adjacent nitrogen atom. |

C. Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Chloro-5-fluoropyridin-4-ol.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can influence the tautomeric equilibrium. DMSO-d₆ is often a good choice for pyridinols as it can help to resolve the OH/NH proton signal.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.

-

A DEPT-135 or APT experiment should be run to differentiate between CH and quaternary carbons.

-

-

2D NMR Experiments (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks (e.g., between H-3 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) H-C correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic peaks will relate to the O-H/N-H, C=O, C=C, and C-X (X=Cl, F) bonds.

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3400 - 2500 (broad) | O-H stretch / N-H stretch | Hydroxyl / Amide | A very broad band indicative of strong hydrogen bonding. Its presence confirms the hydroxyl or amide proton. |

| ~1650 | C=O stretch (strong) | Pyridone carbonyl | A strong, sharp absorption in this region would be strong evidence for the dominance of the pyridone tautomer. |

| 1600 - 1450 | C=C and C=N stretches | Aromatic Ring | Multiple bands are expected, characteristic of the pyridine ring system. |

| 1250 - 1150 | C-F stretch | Aryl-Fluoride | A strong absorption band. |

| 850 - 750 | C-Cl stretch | Aryl-Chloride | A moderate to strong absorption. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

-

Expected [M]⁺ peak at m/z = 147 (for C₅H₃³⁵ClFNO)

-

Expected [M+2]⁺ peak at m/z = 149 (for C₅H₃³⁷ClFNO) with approximately one-third the intensity of the M⁺ peak.

-

-

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement to confirm the elemental formula.

-

Expected HRMS (ESI+) for [C₅H₄ClFNO]⁺ ([M+H]⁺): 148.0011 (calculated).

-

-

Key Fragmentation Pathways:

-

Loss of CO (characteristic of pyridones) leading to a fragment.

-

Loss of Cl radical.

-

Sequential loss of small neutral molecules.

-

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for Spectroscopic Characterization.

IV. Safety and Handling

As a halogenated heterocyclic compound, 2-Chloro-5-fluoropyridin-4-ol should be handled with appropriate care in a well-ventilated chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All waste should be disposed of according to institutional and local regulations.

V. Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of 2-Chloro-5-fluoropyridin-4-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this molecule, assess its purity, and elucidate the structure of related compounds. The pronounced role of the pyridinol-pyridone tautomerism is a key takeaway, requiring careful consideration during spectral acquisition and interpretation. The provided protocols and workflows offer a robust framework for obtaining high-quality, reliable data for this important chemical building block.

References

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridin-4-ol. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-5-fluoropyridin-4-ol for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of 2-Chloro-5-fluoropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, outlining the theoretical considerations and practical methodologies required to fully characterize its solubility. We will delve into the fundamental principles of solubility, present state-of-the-art experimental protocols for its determination, and discuss the anticipated influence of key variables such as pH and solvent selection.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug molecule from bench to bedside is fraught with challenges, many of which are rooted in its fundamental physical and chemical characteristics. Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pre-formulation and lead optimization studies.[1] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an increased risk of toxicity, ultimately resulting in the failure of promising drug candidates.[2]

2-Chloro-5-fluoropyridin-4-ol, with its halogenated pyridinol scaffold, presents a chemical structure that warrants a thorough investigation of its solubility profile. Understanding how this molecule behaves in various aqueous and organic media is essential for designing effective in vitro assays, developing suitable formulations for in vivo studies, and predicting its ultimate fate within a biological system. This guide will equip the research scientist with the necessary knowledge and experimental frameworks to comprehensively assess the solubility of this and similar compounds.

Theoretical Considerations: Predicting the Solubility Behavior of 2-Chloro-5-fluoropyridin-4-ol

Before embarking on experimental work, a theoretical assessment can provide valuable insights into the expected solubility characteristics of 2-Chloro-5-fluoropyridin-4-ol.

The Influence of Molecular Structure

The molecular structure of 2-Chloro-5-fluoropyridin-4-ol features several key functional groups that will dictate its solubility:

-

Pyridinol Core: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, suggesting a potential for interaction with polar solvents like water.

-

Halogen Substituents: The presence of chlorine and fluorine atoms increases the molecule's lipophilicity, which may enhance its solubility in organic solvents.

-

Ionizable Group: The pyridinol moiety is weakly acidic. The predicted pKa of a structurally similar compound, 2-chloro-5-fluoropyrimidin-4-one, is 4.48, suggesting that 2-Chloro-5-fluoropyridin-4-ol will also be a weak acid.[3] This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on the pH of the solution.[1][4][5][6]

The Impact of pH on Solubility

For an ionizable compound like 2-Chloro-5-fluoropyridin-4-ol, the relationship between pH and solubility is described by the Henderson-Hasselbalch equation.[1] As a weak acid (HA), it will exist in equilibrium with its conjugate base (A⁻) in solution:

HA ⇌ H⁺ + A⁻

At a pH below its pKa, the neutral form (HA) will predominate. As the pH increases above the pKa, the ionized form (A⁻) will become more prevalent. Since the ionized form typically has a much higher aqueous solubility than the neutral form, the overall solubility of 2-Chloro-5-fluoropyridin-4-ol is expected to increase significantly in neutral to basic conditions.[4][5][6]

Experimental Determination of Solubility: A Practical Guide

A multi-faceted experimental approach is necessary to fully characterize the solubility profile of 2-Chloro-5-fluoropyridin-4-ol. This section details the key experimental protocols.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-Chloro-5-fluoropyridin-4-ol and related compounds.[7][8][9][10] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[11] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[2][11]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer.[2][12] This method is often used in high-throughput screening during early drug discovery.[13]

For a comprehensive profile, both thermodynamic and kinetic solubility should be assessed.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Detailed Protocol: Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Materials:

-

2-Chloro-5-fluoropyridin-4-ol (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Other buffers of varying pH (e.g., citrate buffer for acidic pH, carbonate buffer for basic pH)

-

HPLC grade water

-

Acetonitrile (ACN)

-

Formic acid

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC or UPLC system with a UV or MS detector

Procedure:

-

Add an excess amount of solid 2-Chloro-5-fluoropyridin-4-ol to a glass vial.

-

Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).[11]

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24 hours to ensure equilibrium is reached.[11]

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of ACN and water) for analysis.

-

Quantify the concentration of 2-Chloro-5-fluoropyridin-4-ol in the diluted supernatant using a validated LC-MS or UV-Vis method with a standard curve.[14]

-

Calculate the solubility in µg/mL or µM.

Detailed Protocol: Kinetic Solubility Assay

This assay is well-suited for higher throughput screening.[13][15]

Materials:

-

A stock solution of 2-Chloro-5-fluoropyridin-4-ol in DMSO (e.g., 10 mM).[2]

-

Aqueous buffers (e.g., PBS at various pH values).

-

96-well microtiter plates.

-

Plate shaker.

-

Plate reader (nephelometer or UV-Vis spectrophotometer) or LC-MS system.

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentrations (e.g., serial dilutions).[2] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[16]

-

Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).[2]

-

Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the samples and quantifying the concentration of the soluble compound in the filtrate by UV-Vis spectroscopy or LC-MS.[2][15]

-

The kinetic solubility is the highest concentration at which no precipitate is observed.

Data Presentation and Interpretation

The results of the solubility experiments should be presented in a clear and concise manner.

Tabulated Solubility Data

An example of how to present the solubility data is shown below.

| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Citrate Buffer (pH 4.0) | 25 | Experimental Value | Experimental Value |

| Carbonate Buffer (pH 9.0) | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | N/A |

| Acetonitrile | 25 | Experimental Value | N/A |

| Ethanol | 25 | Experimental Value | N/A |

pH-Solubility Profile

A graph of solubility versus pH is a powerful tool for visualizing the impact of pH on the solubility of 2-Chloro-5-fluoropyridin-4-ol.

Caption: The expected relationship between pH and the solubility of a weakly acidic compound.

Conclusion

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

MDPI. (2018). A New Teaching Laboratory Experiment to Address the Effect of pH on Solubility. Sensors, 18(3), 897. Retrieved from [Link]

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(8), 1754-1758. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. enamine.net [enamine.net]

- 3. 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE CAS#: 155-12-4 [m.chemicalbook.com]

- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 6. Khan Academy [khanacademy.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyridin-4-ol, a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug discovery. Although not extensively cataloged as a commercial compound, its structural motifs are present in numerous biologically active molecules. This document elucidates its fundamental molecular and physicochemical properties, proposes detailed synthetic routes based on established chemical principles, and explores its potential applications as a versatile building block in the development of novel therapeutics. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of functionalized heterocyclic compounds.

Introduction: The Significance of the Pyridin-4-ol Scaffold

The pyridin-4-ol core, and its tautomeric equivalent, the pyridin-4-one, are privileged structures in medicinal chemistry. These scaffolds are integral to a wide array of pharmaceuticals, owing to their unique physicochemical properties. They can act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets. Furthermore, the pyridine ring's electronic nature and potential for substitution allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of halogen atoms, such as chlorine and fluorine, can further enhance metabolic stability, binding affinity, and membrane permeability. 2-Chloro-5-fluoropyridin-4-ol, therefore, represents a promising, albeit under-explored, platform for the generation of novel chemical entities with therapeutic potential.

Molecular and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its synthesis and application.

Chemical Structure and Tautomerism

The chemical structure of 2-Chloro-5-fluoropyridin-4-ol is a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position.

An important characteristic of 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 4-pyridinone form. In the case of 2-Chloro-5-fluoropyridin-4-ol, this equilibrium is with 2-Chloro-5-fluoro-1H-pyridin-4-one . For pyridin-4-ols, the equilibrium generally favors the pyridin-4-one tautomer, particularly in polar solvents and in the solid state, due to the formation of a more stable, conjugated system.[1] This preference is a critical consideration for its reactivity and interactions in biological systems.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight of 2-Chloro-5-fluoropyridin-4-ol have been determined.

| Property | Value |

| Molecular Formula | C₅H₃ClFNO |

| Molecular Weight | 147.54 g/mol |

| IUPAC Name | 2-chloro-5-fluoropyridin-4-ol |

| Predominant Tautomer | 2-chloro-5-fluoro-1H-pyridin-4-one |

Proposed Synthetic Pathways

While a standardized, commercially available synthesis for 2-Chloro-5-fluoropyridin-4-ol is not readily documented, logical and efficient synthetic routes can be devised based on established methodologies for substituted 4-hydroxypyridines.

Pathway 1: Hydrolysis of a Dihalopyridine Precursor

This approach is a common and effective method for the synthesis of 4-hydroxypyridines.

-

Rationale: Selective hydrolysis of a 2,4-dichloro-5-fluoropyridine precursor can yield the desired product. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position.

-

Workflow:

Caption: Synthetic pathway via selective hydrolysis.

-

Detailed Protocol:

-

Precursor Synthesis: The starting material, 2,4-dichloro-5-fluoropyridine, can be synthesized from 5-fluorouracil through a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

-

Hydrolysis: Dissolve 2,4-dichloro-5-fluoropyridine in a suitable solvent such as aqueous dioxane or tetrahydrofuran.

-

Add a controlled amount of a hydrolyzing agent, such as aqueous sodium hydroxide or a mixture of formic acid and triethylamine.

-

The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., HCl).

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure.

-

Purification can be achieved through recrystallization or column chromatography.

-

Pathway 2: Diazotization of an Aminopyridine Precursor

This classical method for introducing a hydroxyl group onto an aromatic ring can be adapted for this synthesis.

-

Rationale: A 4-amino-2-chloro-5-fluoropyridine can be converted to a diazonium salt, which is then hydrolyzed to the corresponding 4-hydroxypyridine.

-

Workflow:

Caption: Synthetic pathway via diazotization.

-

Detailed Protocol:

-

Precursor Availability: The starting material, 4-amino-2-chloro-5-fluoropyridine, can be sourced or synthesized from 2-chloro-5-fluoropyridine through nitration followed by reduction.

-

Diazotization: Dissolve the aminopyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to control the exothermic reaction.

-

Hydrolysis: After the formation of the diazonium salt is complete, the reaction mixture is gently warmed. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas.

-

The solution is then neutralized, and the product is extracted and purified as described in Pathway 1.

-

Potential Applications in Drug Discovery

The structural features of 2-Chloro-5-fluoropyridin-4-ol make it a valuable scaffold for the development of a variety of therapeutic agents.

Kinase Inhibitors

The pyridone core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen and the adjacent carbonyl group can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 2 and 5 positions can be further functionalized to target specific pockets within the ATP-binding site, thereby conferring selectivity and potency.

Antiviral and Antimicrobial Agents

Halogenated pyridines and pyridones have demonstrated significant activity against a range of viruses and bacteria. The chlorine and fluorine atoms can enhance the lipophilicity of the molecule, aiding in cell penetration, and can also participate in halogen bonding with target enzymes. 2-Chloro-5-fluoropyridin-4-ol could serve as a starting point for the synthesis of novel antiviral and antimicrobial compounds.

Central Nervous System (CNS) Active Agents

The pyridine scaffold is present in many CNS-active drugs. The ability to modulate the polarity and hydrogen bonding capacity of the molecule through the pyridone tautomerism, combined with the metabolic stability often conferred by fluorine, makes this a promising core for the development of agents targeting CNS receptors and enzymes.

Spectroscopic and Analytical Characterization (Predicted)

While experimental data is not available, the expected spectroscopic characteristics can be predicted based on analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons would be expected, exhibiting coupling to each other and to the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the halogens and the nature of the 4-substituent (hydroxyl or carbonyl). |

| ¹³C NMR | Five distinct carbon signals would be anticipated. The carbon attached to the carbonyl group (in the pyridone tautomer) would appear significantly downfield. The carbons bonded to chlorine and fluorine would show characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely a doublet of doublets due to coupling with the adjacent aromatic protons. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 147, with a characteristic isotopic pattern (M+2) at m/z 149 in a roughly 3:1 ratio, indicative of the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | For the pyridone tautomer, a strong absorption band corresponding to the C=O stretch would be expected around 1650 cm⁻¹. A broad O-H stretch would be present for the pyridinol tautomer. |

Safety and Handling

As a halogenated heterocyclic compound, 2-Chloro-5-fluoropyridin-4-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Potential Hazards: Similar chlorinated and fluorinated pyridines can be irritants to the skin, eyes, and respiratory tract.[3] Some may have acute toxicity if ingested, inhaled, or absorbed through the skin.[4] The metabolic breakdown of fluorinated compounds can sometimes release fluoride ions, which may have long-term health effects.[5]

-

Recommended Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-5-fluoropyridin-4-ol, while not a widely commercialized compound, represents a molecule of high potential for medicinal chemistry and drug discovery. Its synthesis is achievable through established and logical chemical transformations. The inherent properties of the halogenated pyridin-4-one scaffold make it an attractive starting point for the development of a new generation of targeted therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery programs.

References

- Forlani L.; Cristoni G.; Boga C.; Todesco P. E.; Del Vecchio E.; Selva S.; Monari M. (2002). Reinvestigation of tautomerism of some substituted 2-hydroxypyridines. Arkivoc. XI: 198–215.

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- NJ Department of Health. (2009). Hazardous Substance Fact Sheet: Pyridine.

- Chan, B. K., & Shorr, R. G. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998.

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridin-4-ol, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile heterocyclic building block, its unique electronic properties, conferred by the chloro, fluoro, and hydroxyl substituents, make it a valuable scaffold for creating diverse molecular libraries. This document details its chemical identity, physicochemical properties, plausible synthetic routes, key chemical reactions, and its strategic application in the design of novel therapeutic agents. The content is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Chemical Identity and Nomenclature

The precise identification and correct naming of a chemical entity are foundational for all subsequent scientific investigation. 2-Chloro-5-fluoropyridin-4-ol is a polysubstituted pyridine ring, a core structure in many pharmaceuticals.

IUPAC Name and Tautomerism

The formally correct IUPAC name for this compound is 2-chloro-5-fluoropyridin-4-ol . However, it is critical to recognize that pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4-one form. In this case, the keto tautomer is 2-chloro-5-fluoro-1H-pyridin-4-one . While the "-ol" name is commonly used, the equilibrium in many solvents and in the solid state often favors the "-one" form. This tautomerism is a crucial consideration in its reactivity, as reactions can potentially occur at the oxygen or the ring nitrogen.

Chemical Structure

The two tautomeric forms are depicted below:

Figure 1. Tautomeric equilibrium between 2-chloro-5-fluoropyridin-4-ol and 2-chloro-5-fluoro-1H-pyridin-4-one.

Figure 1. Tautomeric equilibrium between 2-chloro-5-fluoropyridin-4-ol and 2-chloro-5-fluoro-1H-pyridin-4-one.

Key Identifiers

Quantitative data and identifiers for 2-Chloro-5-fluoropyridin-4-ol are summarized in the table below. These data are essential for substance registration, database searching, and procurement.

| Identifier | Value | Source |

| CAS Number | 1196153-96-4 | [1] |

| Molecular Formula | C₅H₃ClFNO | Calculated |

| Molecular Weight | 147.54 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=O)NC(=C1)F)Cl | PubChem |

| InChI Key | FHTLMXYURUPWJB-UHFFFAOYSA-N | PubChem |

Physicochemical and Spectral Properties